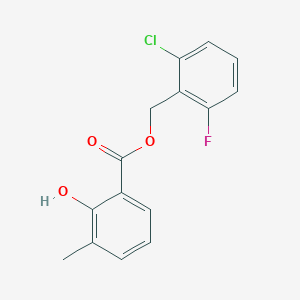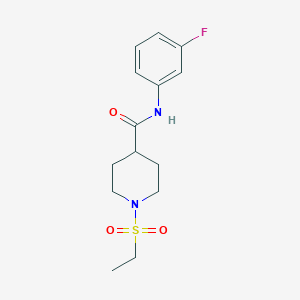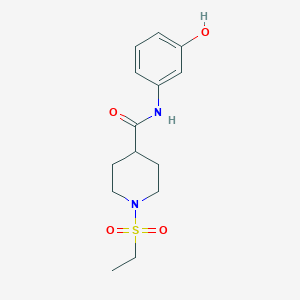
2-(4-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Descripción general
Descripción
2-(4-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. It also inhibits the activity of acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are responsible for the production of prostaglandins and nitric oxide, respectively. In addition, it has been found to improve cognitive function by increasing the levels of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide in lab experiments is its high potency and selectivity towards specific enzymes and receptors. It also exhibits low toxicity and has a good safety profile. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide. One of the potential areas of application is in the development of new therapeutic agents for the treatment of neurological disorders such as Alzheimer's disease. It can also be investigated for its potential as a chemotherapeutic agent for the treatment of cancer. Further studies can also be conducted to investigate its mechanism of action and its potential interactions with other enzymes and receptors in the body.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. It has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-11(23-14-5-2-12(18)3-6-14)17(20)19-13-4-7-15-16(10-13)22-9-8-21-15/h2-7,10-11H,8-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWJCDZPZLSZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5'-[(3,3'-dimethyl-4,4'-biphenyldiyl)diimino]bis(5-oxopentanoic acid)](/img/structure/B4111606.png)
![2-(2,5-dimethylphenoxy)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4111614.png)
![N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4111622.png)
![methyl 5-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B4111634.png)
![3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B4111638.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide]](/img/structure/B4111641.png)
![5-(2,4-dichlorophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4111649.png)



![4-methyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111684.png)
![ethyl 3-bromo-4-[({4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4111690.png)
![methyl 3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B4111691.png)
![5-bromo-2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4111700.png)